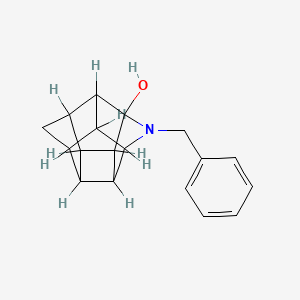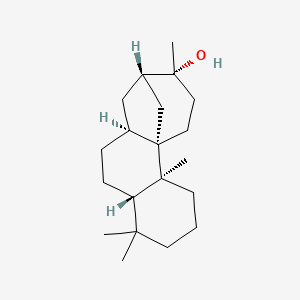
Aphidicolan-16beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aphidicolan-16beta-ol is a tetracyclic diterpenoid.
Aplicaciones Científicas De Investigación
Enzymatic Reaction Mechanisms
Aphidicolan-16β-ol synthase (ACS) is a key enzyme in the biosynthesis of diterpene aphidicolin, a specific inhibitor of DNA polymerase alpha. Research by Oikawa et al. (2002) on the mechanism of the cyclization reaction catalyzed by ACS provides insights into the role of various cationic species in enzymatic reactions. The study suggests that ACS facilitates the cyclization by providing a template that enforces conformations of intermediate cations leading to productive cyclization, challenging the previously believed importance of cation-pi interactions in enzymatic catalysis (Oikawa et al., 2002).
Antiparasitic Potential
Kayser et al. (2001) explored the antiparasitic potential of aphidicolin and its semisynthetic derivatives against Leishmania species, highlighting its novel drug applications. The study found that these compounds exhibited antileishmanial activity in the microgram range, with the most active derivative showing significant efficacy against both extracellular and intracellular parasites. This research underscores the potential of aphidicolan derivatives in developing novel antiparasitic drugs (Kayser et al., 2001).
Propiedades
Número CAS |
101143-85-5 |
|---|---|
Nombre del producto |
Aphidicolan-16beta-ol |
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(1S,2S,7S,10S,12S,13R)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)8-5-9-18(3)16(17)7-6-14-12-15-13-20(14,18)11-10-19(15,4)21/h14-16,21H,5-13H2,1-4H3/t14-,15-,16-,18-,19+,20-/m0/s1 |
Clave InChI |
ODCPNBCPLWJVQI-NHWXPXPKSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@@H](C3)C4)(C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



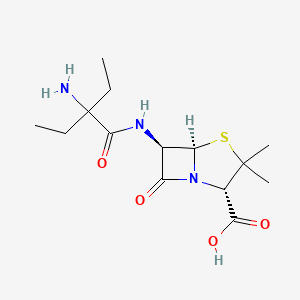
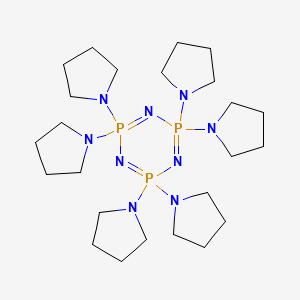
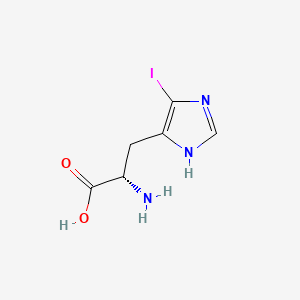
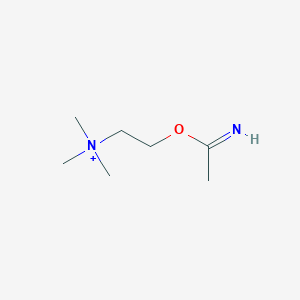
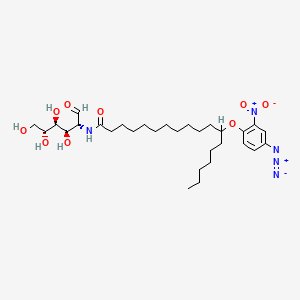
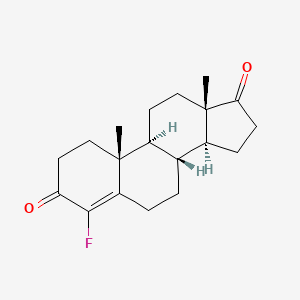

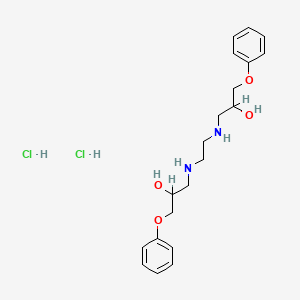
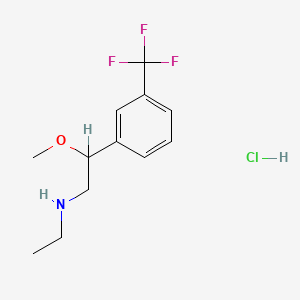
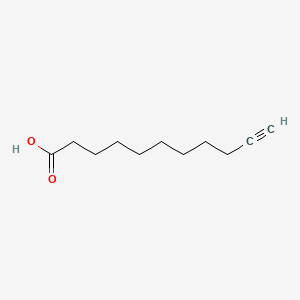
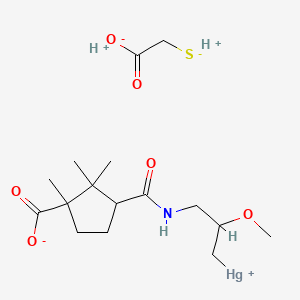
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

